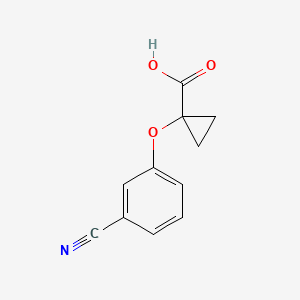
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a cyanophenoxy group
Vorbereitungsmethoden
The synthesis of 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of dihalocarbenes with olefins, followed by an intramolecular rearrangement.
Nitrile Formation:
Carboxylation: The final step involves the carboxylation of the cyclopropane ring to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes . The cyanophenoxy group can interact with specific proteins, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid: Differing only in the position of the cyanophenoxy group, this compound may exhibit different reactivity and biological activity.
1-Phenyl-1-cyclopropanecarboxylic acid: Lacks the cyanophenoxy group, leading to different chemical properties and applications.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-8-2-1-3-9(6-8)15-11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI-Schlüssel |
KYYFJBXPLAVSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)OC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


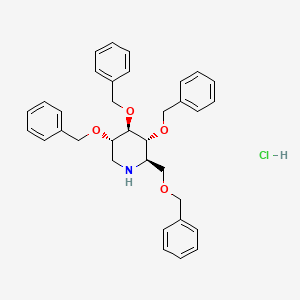
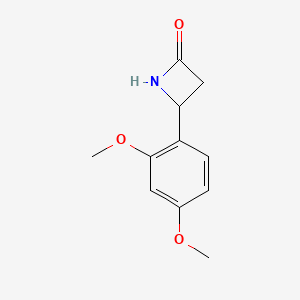

amine](/img/structure/B13481612.png)

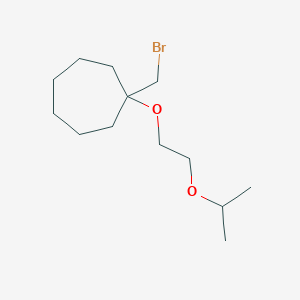
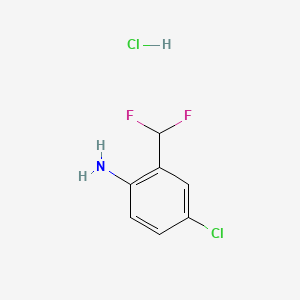
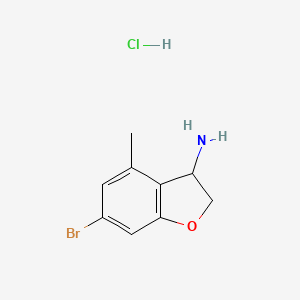


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
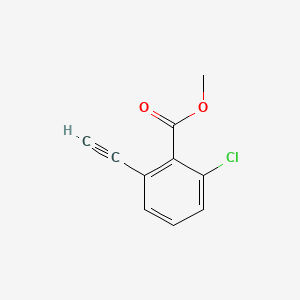
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
